molecular formula C20H21ClN2O4 B1195902 Fipexide CAS No. 34161-24-5

Fipexide

Cat. No. B1195902
CAS RN: 34161-24-5
M. Wt: 388.8 g/mol
InChI Key: BFUJHVVEMMWLHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fipexide is chemically an amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP), and has been shown to metabolize to the latter, which plays a significant role in its effects .


Molecular Structure Analysis

Fipexide has a molecular weight of 388.84 . The crystal of Fipexide hydrochloride belongs to space group Pccn with cell dimensions a = 30.76(1), b = 11.795(4), and c =11.524(4)Å . The title molecule as a whole takes an extended conformation with the benzodioxole and chlorophenyl groups being placed on opposite sides with respect to the line through the two nitrogen atoms in the piperazine ring .


Chemical Reactions Analysis

Fipexide has been identified as a useful regulatory compound through a chemical biology-based screening . It acts as a chemical inducer in callus formation, shoot regeneration, and Agrobacterium infection .


Physical And Chemical Properties Analysis

Fipexide has a molecular weight of 388.84 . It is soluble in DMSO at 50 mg/mL .

Scientific Research Applications

Nootropic Drug

Fipexide was developed in Italy in 1983 and used as a nootropic drug, mainly for the treatment of senile dementia . However, it is no longer in common use due to the occurrence of rare adverse drug reactions including fever and hepatitis .

Inducer of Callus Formation

Fipexide has been identified as a useful regulatory compound that can induce callus formation from plant seedlings, leaf, and root tissues . This property of Fipexide can be particularly useful in plant biotechnology research where callus formation is often a critical step in plant tissue culture and transformation .

Promoter of Shoot Regeneration

In addition to inducing callus formation, Fipexide has also been shown to promote shoot regeneration in plants . This can be particularly beneficial in the regeneration of whole plants from callus tissues in tissue culture experiments .

Enhancer of Agrobacterium Infection

Fipexide has been shown to enhance Agrobacterium infection, which is a common method used for the genetic transformation of plants . This property of Fipexide can potentially improve the efficiency of Agrobacterium-mediated transformation in various plant species .

Inducer of Root Formation

Fipexide has been found to have the ability to induce root formation . This can be particularly useful in the propagation of plants through tissue culture, where the induction of roots is often a critical step .

Enhancer of Shoot Generation Efficiency

Fipexide has been demonstrated to show higher efficiency in shoot generation than other frequently used chemicals in a mature embryo-based system . This property of Fipexide can potentially improve the efficiency of plant regeneration from tissue cultures .

These are some of the unique applications of Fipexide in scientific research. It’s important to note that while Fipexide has these potential applications, its use in some areas, such as a nootropic drug, has been discontinued due to potential adverse effects .

Safety and Hazards

Fipexide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Fipexide has been identified as a potent inducer of dedifferentiation and callus formation . It can be considered a useful tool for revealing the mechanisms of plant development and for use in plant transformation technologies .

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUJHVVEMMWLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044657
Record name Fipexide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fipexide

CAS RN

34161-24-5
Record name Fipexide
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Record name Fipexide [INN:DCF]
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Record name Fipexide
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Record name Fipexide
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Record name Fipexide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Fipexide?

A1: While the exact mechanism of action remains unclear, research suggests that Fipexide acts as a mild dopamine agonist. [] It is believed to indirectly affect dopamine receptors in the hypothalamus and pituitary gland by reducing dopamine re-uptake at the pre-synaptic level. []

Q2: What are the downstream effects of Fipexide's interaction with the dopaminergic system?

A2: Fipexide administration has been shown to significantly decrease serum prolactin levels in elderly patients. [] This effect is consistent with dopamine's inhibitory influence on prolactin release. Notably, Fipexide did not affect other pituitary hormones like growth hormone, gonadotropins (LH and FSH), thyrotropin, or cortisol. []

Q3: Does Fipexide directly interact with dopamine receptors?

A3: Current research suggests that Fipexide does not directly bind to dopamine receptors. Instead, its effects are likely mediated through indirect modulation of dopamine levels in the synapse. []

Q4: How does Fipexide impact cognitive function?

A4: Studies in rodents indicate that Fipexide exhibits cognitive-enhancing properties. [, , ] It has demonstrated efficacy in improving learning and memory in various animal models, including those with induced amnesia. [, , , , , , ]

Q5: What is the molecular formula and weight of Fipexide?

A5: The molecular formula of Fipexide hydrochloride monohydrate is C20H21ClN2O4·HCl·H2O. [] The molecular weight of Fipexide (free base) is 372.84 g/mol.

Q6: Is there any spectroscopic data available for Fipexide?

A6: While the provided abstracts do not detail specific spectroscopic data, the crystal structure of Fipexide hydrochloride monohydrate has been determined using X-ray diffraction. [] This structural information reveals the spatial arrangement of atoms within the molecule.

Q7: How do structural modifications of Fipexide affect its activity?

A7: While the provided abstracts do not specifically address SAR studies, research on Fipexide's metabolites highlights the importance of the catechol moiety for its potential toxicity. [, , ] Demethylenation of Fipexide leads to the formation of a reactive o-quinone via the catechol intermediate. [, , ] This o-quinone readily reacts with nucleophiles like glutathione and cysteine, potentially leading to protein adduct formation and toxicity. [, , , , ]

Q8: What is known about the stability of Fipexide under various conditions?

A8: The provided research abstracts do not offer specific information regarding Fipexide's stability under various conditions.

Q9: What is the ADME profile of Fipexide?

A9: While the provided abstracts don't provide detailed ADME data, research mentions the identification of Fipexide metabolites in rat urine using gas chromatography-mass spectrometry. [] This suggests that Fipexide undergoes metabolism and subsequent excretion. Additionally, research highlights the formation of reactive metabolites and their potential role in Fipexide's toxicity. [, , , ]

Q10: What in vitro models have been used to study Fipexide?

A10: Researchers have utilized rat and human hepatocytes to investigate the formation of Fipexide's reactive metabolites in vitro. [] These studies provide insights into the metabolic pathways and potential toxicity of Fipexide.

Q11: What in vivo models have been used to study Fipexide?

A11: Several animal models have been used to study Fipexide, primarily focusing on its effects on cognitive function and its potential as a nootropic agent. Studies have been conducted in albino rats using various behavioral paradigms like the active conditioned avoidance method (shuttle-box), passive avoidance method (step-down), and two-way active avoidance with punishment reinforcement (shuttle box). [, , , , , , ] These models allow researchers to assess learning, memory, and the impact of Fipexide on cognitive performance.

Q12: Have any clinical trials been conducted on Fipexide?

A12: Yes, a placebo-controlled, double-blind clinical trial investigated the efficacy of Fipexide in treating severe cognition disorders in elderly patients. [] The study demonstrated significant improvement in various cognitive parameters in the Fipexide group compared to placebo. []

Q13: What are the known toxic effects of Fipexide?

A13: Fipexide has been withdrawn from the market due to toxic effects observed in humans. [] Research indicates that its toxicity may be linked to the formation of reactive metabolites, particularly the o-quinone formed through demethylenation of Fipexide. [, , , ] This reactive metabolite can bind to proteins, potentially leading to hepatotoxicity and other adverse effects. [, , , ]

Q14: What specific adverse effects have been reported in association with Fipexide use?

A14: Drug-induced fever is a documented adverse effect of Fipexide, with several cases reported in a national pharmacovigilance survey. [] Additionally, Fipexide has been linked to severe cases of fulminant hepatitis requiring liver transplantation. []

Q15: What analytical methods have been employed to study Fipexide and its metabolites?

A15: Researchers have utilized various analytical techniques to characterize Fipexide and its metabolites: * Liquid chromatography/mass spectrometry (LC/MS): This technique has been extensively used for identifying and characterizing Fipexide metabolites in vitro. [, , , ] Different LC/MS approaches, including hybrid quadrupole-linear ion trap instruments and accurate mass data from QqTOF measurements, have been employed. [] * Gas chromatography-mass spectrometry (GC-MS): This method has been used to analyze Fipexide metabolites in rat urine. [] * High-resolution mass spectrometry (HRMS): HRMS, particularly in combination with electrospray ionization time-of-flight (ESI-TOF), has been employed to identify and characterize reactive metabolites trapped with glutathione and its analogs. [, ]

Q16: What strategies have been explored for improving the detection of reactive metabolites formed by Fipexide?

A16: Researchers have developed several methods to enhance the detection of Fipexide's reactive metabolites, including:

  • Trapping with glutathione and analogs: Trapping reactive metabolites with glutathione (GSH) and analyzing the resulting conjugates by LC/MS is a common approach. [, , , ]
  • Use of brominated glutathione analog: A brominated analog of glutathione, N-(2-bromocarbobenzyloxy)-GSH (GSH-Br), has shown improved sensitivity and selectivity for detecting reactive metabolites compared to GSH alone. []
  • In-source collision-induced dissociation (ISCID) and extraction of product ion (XoPI): This technique utilizes the characteristic fragmentation pattern of GSH conjugates to selectively detect reactive metabolites. []
  • Mass defect filtering and isotope pattern matching: These data processing techniques, often combined with HRMS data, facilitate the identification of GSH-trapped reactive metabolites. []

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